molecular formula C₁₇H₁₅D₃N₂O₅ B1147015 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate CAS No. 1219806-48-0

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate

Cat. No.: B1147015
CAS No.: 1219806-48-0
M. Wt: 333.35
InChI Key:
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Description

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, also known as 9-Amino-THA-d3 Maleate, is a fluorescent dye that has been widely used in scientific research applications. It has been studied for its ability to detect and quantify proteins and nucleic acids, as well as its potential to be used in various biochemical and physiological experiments.

Scientific Research Applications

Synthetic Chemistry Applications

The chemical compound 9-Methylacridine, related to the class of compounds including 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, has been utilized in ligand-promoted alkylation reactions. This process is important for the synthesis of unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids, demonstrating the compound's utility in the modification of molecular structures for various synthetic applications (Ru‐Yi Zhu et al., 2014).

Disease Management

Substituted tetrahydroacridine derivatives have shown promise as antidiabetic agents. Specifically, derivatives hybridized at their position 9 with heterocycles or sulfa drugs have demonstrated significant improvements in biochemical markers and histopathological examinations in diabetic rats, suggesting potential applications in diabetes management (Rehab M Abdel Megeed et al., 2017).

Molecular Studies

Aminoacridine derivatives have been explored for their potential in treating Alzheimer's disease through their role as acetylcholinesterase inhibitors. The structure-activity relationships (SAR) of these compounds provide insights into their inhibitory mechanisms, suggesting applications in neurodegenerative disease treatment (M. Recanatini et al., 2000).

Drug Delivery and Solubility Enhancement

The interaction of 9-Aminoacridine with cyclodextrins has been studied to enhance the bioavailability and solubility of pharmaceutical drugs. This research indicates the potential of cyclodextrins as carriers to improve the delivery and effectiveness of aminoacridine-based drugs (C. Manivannan et al., 2013).

Mechanism of Action

Target of Action

Velnacrine-d3 (maleate), also known as 9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid or 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, is a potent acetylcholinesterase inhibitor (ChEI) . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, Velnacrine-d3 increases the levels of acetylcholine in the brain, thereby enhancing cholinergic functions .

Mode of Action

Velnacrine-d3 interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance the transmission of signals in neurons, improving cognitive functions .

Biochemical Pathways

The primary biochemical pathway affected by Velnacrine-d3 is the cholinergic pathway. By inhibiting acetylcholinesterase, Velnacrine-d3 affects the metabolism of acetylcholine, a key neurotransmitter in this pathway. The increased acetylcholine levels can lead to enhanced signal transmission in neurons, which can improve learning and memory functions .

Pharmacokinetics

In pharmacokinetic studies in humans, plasma peak levels of Velnacrine-d3 were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .

Result of Action

Velnacrine-d3 has shown efficacy in the treatment of Alzheimer’s disease and in improving both normal and experimentally impaired mnemonic function in animals and humans . It has been shown to ameliorate the decline in short-term memory associated with aging in non-human primates .

Action Environment

The action of Velnacrine-d3 can be influenced by various environmental factors. For instance, food intake may delay the time to peak concentration and reduce Cmax . .

Biochemical Analysis

Biochemical Properties

It is known that 9-Amino-1,2,3,4-tetrahydroacridine, a related compound, is a well-known cholinesterase inhibitor . Cholinesterase is an enzyme that breaks down acetylcholine, a key neurotransmitter in the body. By inhibiting this enzyme, 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate could potentially increase the levels of acetylcholine in the body, affecting various biochemical processes.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its potential role as a cholinesterase inhibitor, it could influence cell function by altering neurotransmitter levels. This could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a potential cholinesterase inhibitor, it may bind to the active site of the enzyme, preventing it from breaking down acetylcholine . This could lead to increased levels of acetylcholine, which could influence various cellular processes, including gene expression.

Metabolic Pathways

Given its potential role as a cholinesterase inhibitor, it could interact with enzymes involved in the metabolism of acetylcholine .

Properties

IUPAC Name

9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEKVKZFYBQFGT-DPIYXFFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H].C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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